4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes an imidazo[2,1-b]thiazole ring, a fluorophenyl group, and a pyrrole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the phenyl and fluorophenyl groups. The final step involves the formation of the pyrrole-2-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methoxybenzo[d]thiazol-2-yl)hydrazine
- 1-(6-Fluorobenzo[d]thiazol-2-yl)hydrazine
- 1-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine
Uniqueness
4-(4-fluorophenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrrole-2-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in similar compounds. Its imidazo[2,1-b]thiazole ring, coupled with the fluorophenyl and pyrrole carboxamide groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4OS/c23-16-7-5-14(6-8-16)15-11-19(24-12-15)21(28)25-18-4-2-1-3-17(18)20-13-27-9-10-29-22(27)26-20/h1-8,11-13,24H,9-10H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCVGTXQSGQMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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